molecular formula C10H20 B1195940 p-Menthane CAS No. 99-82-1

p-Menthane

Cat. No.: B1195940
CAS No.: 99-82-1
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

p-Menthane, specifically this compound-3,8-diol (PMD), is primarily targeted towards insects . It acts as a natural insect repellent, repelling a variety of insects including mosquitoes, ticks, and other biting insects . The compound interferes with the sensory receptors of these insects, disrupting their ability to locate and target potential hosts .

Mode of Action

The mode of action of PMD lies in its strong odor and chemical composition . PMD has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, PMD has been found to interfere with the sensory receptors of insects, making it difficult for them to detect the presence of humans or animals . This mechanism of action significantly reduces the risk of insect bites and can provide long-lasting protection .

Biochemical Pathways

This compound monoterpenes are synthesized and stored in specialized anatomical structures such as glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Pharmacokinetics

It is known that this compound is a natural compound derived from the leaves of eucalyptus citriodora and is considered safe for use on human skin .

Result of Action

The primary result of this compound’s action is the repelling of insects, reducing the risk of insect bites and providing long-lasting protection . This makes it an ideal choice for individuals seeking protection against insect bites, particularly in areas where insect-borne diseases are prevalent .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound monoterpenes occurs exclusively in specialized anatomical structures called glandular trichomes . These structures are found in certain plants, indicating that the production and therefore the action of this compound can be influenced by the plant’s environment .

Biochemical Analysis

Biochemical Properties

p-Menthane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is synthesized through the 2-C-methyl-D-erythritol-4-phosphate pathway in the plastids of glandular trichome secretory cells. This process involves the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum . Additionally, this compound interacts with the Cold and Menthol Receptor 1 and the κ-Opioid Receptor, which contributes to its pharmacological activity .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in the biosynthesis of essential oils in plants . It also impacts cell signaling pathways related to defense mechanisms and interspecific signaling . Furthermore, this compound affects cellular metabolism by altering the flux of metabolites through specific pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors, such as the Cold and Menthol Receptor 1 and the κ-Opioid Receptor, which leads to its pharmacological effects . Additionally, this compound can inhibit or activate enzymes involved in its biosynthesis and metabolism . These interactions result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential impact on cellular function and overall health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of essential oils and other secondary metabolites. It interacts with enzymes and cofactors that facilitate its conversion into biologically active forms . The metabolic flux of this compound can be influenced by various factors, such as environmental conditions and genetic regulation . Changes in metabolite levels can also impact the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific compartments or organelles . Its localization and accumulation are influenced by factors such as lipid solubility and affinity for binding proteins . These properties determine the bioavailability and overall biological activity of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It is often targeted to specialized compartments, such as glandular trichomes and secretory cavities, where it is synthesized and stored . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments . The subcellular localization of this compound is essential for its biological activity and overall function.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Menthane is typically produced through the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene, terpinolenes, phellandrene, and limonene . The hydrogenation process involves the addition of hydrogen to the double bonds of these terpenoids under specific conditions, often using a catalyst such as palladium or platinum.

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating d-limonene, a major component of citrus oils . This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: p-Menthane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often in the presence of a catalyst.

    Substitution: Halogenation reactions typically use halogens such as chlorine or bromine, often in the presence of a catalyst or under UV light.

Major Products Formed:

    Oxidation: this compound hydroperoxide.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

p-Menthane is part of the this compound monoterpenes group, which includes compounds such as menthol, carvone, pulegone, and limonene . These compounds share a similar basic structure but differ in their functional groups and biological activities. For instance:

    Menthol: Known for its cooling effect and used in pharmaceuticals and personal care products.

    Carvone: Used as a flavoring agent and in aromatherapy.

    Pulegone: Studied for its potential insecticidal properties.

    Limonene: Used as a solvent and in cleaning products due to its pleasant citrus scent.

Each of these compounds has unique properties and applications, making them valuable in different fields.

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
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InChI Key

CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)C(C)C
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Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID9025530, DTXSID30884219, DTXSID50883709
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Molecular Weight

140.27 g/mol
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Physical Description

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline]
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Boiling Point

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C
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Density

0.8039 AT 20 °C/4 °C
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Vapor Pressure

2.69 [mmHg]
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CAS No.

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4
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Melting Point

-89.84 °C, -87.6 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of p-menthane?

A1: this compound has the molecular formula C10H20 and a molecular weight of 140.27 g/mol.

Q2: How is the structure of this compound derivatives elucidated using spectroscopic techniques?

A2: Researchers commonly employ a combination of spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS), to characterize the structure of this compound derivatives. For instance, FTIR analysis was used to investigate the interactions of this compound derivatives with the skin's stratum corneum by analyzing changes in C-H stretching vibrations [].

Q3: How does the presence of specific functional groups on the this compound ring influence biological activity?

A3: The type, position, and stereochemistry of functional groups significantly impact the biological activity of this compound derivatives. For example, this compound lactones exhibit notable feeding deterrent activity against the Colorado potato beetle, with the presence of an accessory hydroxyl or ketone group enhancing this activity compared to their ketone and alcohol precursors []. In another study, this compound derivatives containing hydroxyl or ketone groups were found to interact with stratum corneum lipids, potentially serving as penetration enhancers for transdermal drug delivery [].

Q4: Does the stereochemistry of this compound derivatives affect their biological activity?

A4: Yes, stereochemistry plays a crucial role in the biological activity of this compound derivatives. Studies on the antifeedant activity of terpenoid lactones with this compound skeletons against Colorado potato beetles demonstrated that the sensitivity to these compounds varied depending on the configuration of chiral centers within the molecule []. Furthermore, research on the biotransformation of this compound derivatives by Nicotiana tabacum cell cultures revealed that the stereochemistry at the C-2 position significantly influenced the extent of biotransformation [].

Q5: Can this compound derivatives be synthesized through catalytic hydrogenation?

A5: Yes, this compound can be synthesized via catalytic hydrogenation of dipentene using catalysts like skeletal nickel or Pd/C []. Optimization of reaction parameters such as temperature, pressure, and time is crucial for maximizing conversion rate and yield.

Q6: Has this compound been investigated as a potential green solvent?

A6: Research suggests that this compound, derived from the hydrogenation of d-limonene, exhibits potential as a bio-based alternative to conventional solvents like n-hexane and toluene in various applications []. This is attributed to its comparable solubilization profile for a range of compounds, including carotenes, volatile monoterpenes, and triglycerides, as determined by experimental and computational studies.

Q7: What are some challenges associated with formulating this compound derivatives, and how are they addressed?

A7: Volatility is a common challenge encountered when formulating this compound derivatives, particularly in applications like mosquito repellents. One approach to overcome this involves incorporating this compound-3,8-diol into a mixture with other compounds like propylene glycol, ethanol, glycerol, and 1,3-butanediol to create a more stable and effective repellent formulation [].

Q8: Have this compound derivatives demonstrated cytotoxic activity against cancer cells?

A8: Yes, several this compound derivatives, particularly those structurally related to perillyl alcohol, have shown cytotoxic activity against various human tumor cell lines in vitro. Notably, (-)-perillaldehyde 8,9-epoxide exhibited potent cytotoxicity against OVCAR-8, HCT-116, and SF-295 cell lines, highlighting the influence of structural modifications on anticancer activity [].

Q9: What is being done to utilize waste products from the extraction of this compound derivatives?

A9: Researchers are actively exploring ways to utilize waste streams generated during this compound derivative production. For example, the aqueous phase distillate, a by-product of citriodora oil extraction, can be processed to recover this compound-3,8-diol, which can then be incorporated into mosquito repellent formulations []. This approach not only reduces waste but also contributes to a more sustainable production process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.